(3-bromophenyl)(2,4-dimethyl-1H-imidazol-1-yl)methanone
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Overview
Description
(3-bromophenyl)(2,4-dimethyl-1H-imidazol-1-yl)methanone is an organic compound that features a bromophenyl group attached to a methanone moiety, which is further connected to a dimethyl-imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromophenyl)(2,4-dimethyl-1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the bromophenyl group with the imidazole ring through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and bases such as potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-bromophenyl)(2,4-dimethyl-1H-imidazol-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (3-bromophenyl)(2,4-dimethyl-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
(3-chlorophenyl)(2,4-dimethyl-1H-imidazol-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-fluorophenyl)(2,4-dimethyl-1H-imidazol-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in (3-bromophenyl)(2,4-dimethyl-1H-imidazol-1-yl)methanone imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro- and fluoro- analogs, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
(3-bromophenyl)-(2,4-dimethylimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-15(9(2)14-8)12(16)10-4-3-5-11(13)6-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGNLLOXGGDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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